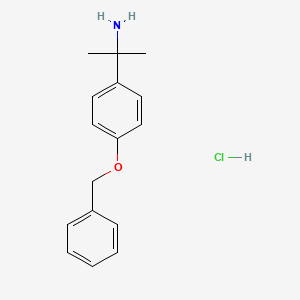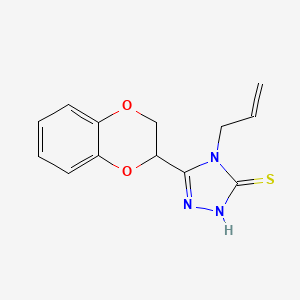
N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine” is a chemical compound with the CAS Number: 1823229-61-3 . It has a molecular weight of 232.37 . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is N1-benzyl-N4,N4-dimethylcyclohexane-1,4-diamine . The Inchi Code for the compound is 1S/C15H24N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3 .Physical And Chemical Properties Analysis
“N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine” is a yellow to brown solid . .Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed Cross-Couplings
A commercially available 1,2-diamine, similar in structure to the query compound, has been utilized as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This method provides a significant advancement in Suzuki reactions of secondary alkyl halides with alkylboranes, previously limited by the need for elevated temperatures and specific reagents (Saito & Fu, 2007).
Crystal Packing and Interactions
The study of isomeric compounds structurally related to the query chemical demonstrated the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions significantly influence the formation of linear chains and 3D networks, showcasing the compound's potential in designing molecular architectures (Lai, Mohr, & Tiekink, 2006).
Enantioselective Fluorescent Recognition
Cyclohexane-1,2-diamine-based compounds have shown highly enantioselective fluorescent responses towards chiral acids, indicating their potential as enantioselective fluorescent sensors. This unique property could be exploited in chiral analysis and separation techniques (Li et al., 2007).
Asymmetric Catalysis
A novel chiral 1,2-diaminocyclohexane derivative was synthesized and applied as a catalyst in aldol reactions, showcasing excellent yields and enantioselectivity. This highlights the compound's role in facilitating asymmetric synthesis, a crucial aspect of pharmaceutical research (Xu, Li, & Gou, 2013).
Photoinitiated Polymerization
A study demonstrated the polymerization of monomers in self-assembled states using a photoinitiated process, indicating the potential application of similar diamine compounds in the development of novel polymeric materials with unique properties (Masuda et al., 2003).
Michael Additions Catalysis
Nickel(II)-diamine complexes, related to the compound , have catalyzed Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating the versatility of such compounds in catalytic organic reactions (Evans, Mito, & Seidel, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-N-benzyl-4-N,4-N-dimethylcyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRDCJFJIFYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187537 |
Source


|
| Record name | cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196614-18-3 |
Source


|
| Record name | cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzo[d]thiazol-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2647574.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)






![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)
